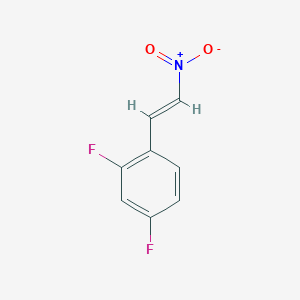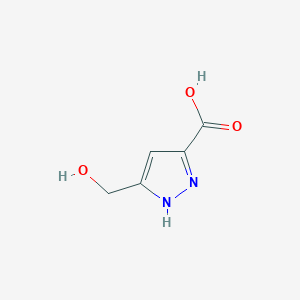
3-difluoromethanesulfinylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Difluoromethanesulfinylaniline hydrochloride is a chemical compound with the molecular formula C7H8ClF2NOS and a molecular weight of 227.66 g/mol It is characterized by the presence of a difluoromethyl group attached to a sulfinyl group, which is further connected to an aniline moiety
Preparation Methods
The synthesis of 3-difluoromethanesulfinylaniline hydrochloride typically involves the reaction of aniline with difluoromethyl sulfinyl chloride or related intermediates . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
3-Difluoromethanesulfinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Difluoromethanesulfinylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-difluoromethanesulfinylaniline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions .
Comparison with Similar Compounds
3-Difluoromethanesulfinylaniline hydrochloride can be compared with other similar compounds such as:
3-Difluoromethylsulfonylaniline: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Trifluoromethanesulfinylaniline: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-Difluoromethanesulfinylbenzene: Lacks the aniline moiety, having a benzene ring instead.
Properties
CAS No. |
2193067-07-9 |
|---|---|
Molecular Formula |
C7H8ClF2NOS |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




